molecular formula C8H8N2O3 B1216642 2'-Nitroacetanilide CAS No. 552-32-9

2'-Nitroacetanilide

Cat. No.: B1216642
CAS No.: 552-32-9
M. Wt: 180.16 g/mol
InChI Key: BUNFNRVLMKHKIT-UHFFFAOYSA-N
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Description

2'-Nitroacetanilide, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1313. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stabilization of Polymorphs

4-Methyl-2-nitroacetanilide, a compound closely related to 2'-Nitroacetanilide, demonstrates interesting polymorphic behavior, crystallizing in different modifications. Research has explored the stabilization of these polymorphs using isomorphic additives, providing insights into the manipulation of crystal forms for various applications (He et al., 2001).

Solid-state NMR Studies

Solid-state NMR spectroscopy has been employed to study the structure of polymorphs of 4-methyl-2-nitroacetanilide. These studies help in understanding the molecular arrangements in the solid state, which is crucial for developing materials with specific properties (Harris et al., 2006).

Synthesis Research

Studies have been conducted on synthesizing p-nitroacetanilide, a related compound, focusing on optimizing the yield and confirming the structure through various analytical techniques. Such research is fundamental in improving the synthesis methods for similar compounds (Li Meng-li, 2009).

Conformational Analysis

Research involving PMR spectra of 2-nitroacetanilide and its derivatives provides insights into the conformational isomerism of these compounds. Understanding these aspects is critical for designing molecules with desired physical and chemical properties (Baas, 2010).

New Synthesis Methods

Innovative synthesis methods for derivatives of nitroacetanilide, such as 2,4-dimethyl-6-nitroacetanilide, have been developed. These methods focus on improving efficiency, yield, and quality, which are key factors in chemical manufacturing (Cheng Hu, 2000).

Reductive Cyclization Studies

Research involving the reductive cyclization of 4-alkyl-2-nitroacetanilides using baker's yeast has been conducted. This process results in the formation of benzimidazoles, highlighting the potential for bio-catalytic processes in organic synthesis (Navarro‐Ocaña et al., 2001).

Teaching Methodology in Synthesis

A study on the synthesis of p-nitroacetanilide in an educational setting explored the use of problem-based learning, showcasing the application of nitroacetanilides in academic research and teaching (Jose Ferreira da Silva et al., 2014).

Crystal Composition Analysis

Research has also delved into the determination of composition distributions in multi-particle crystalline samples of nitroacetanilide derivatives. This is crucial in understanding the distribution of impurities in crystals, which has significant implications for pharmaceutical manufacturing (Moynihan & Armstrong, 2019).

Polymorphism of Crystalline Derivatives

Studies on 4-amino-2-nitroacetanilide, a derivative, involve examining its crystalline polymorphs using various analytical techniques. Understanding polymorphism is vital for the development of pharmaceuticals and fine chemicals (Pindelska et al., 2011).

Gamma-Irradiated Single Crystals Study

The electron paramagnetic resonance of gamma-irradiated single crystals of 3-nitroacetanilide offers insights into the effects of radiation on molecular structures. This research has implications for understanding radiation damage in organic compounds (Aşik, 2008).

Cascade Reaction Studies

The development of a domino nitrosation and addition-elimination reaction for synthesizing 1,4,2,5-dioxadiazine derivatives from nitroacetanilides showcases the compound's utility in organic synthesis (Mo, Huang, & Xu, 2014).

Nonlinear Optical Material Research

Research into the synthesis and characterization of m-Nitroacetanilide as an organic nonlinear optical material highlights its potential in photonics and optoelectronics (Rajendran et al., 2011).

Safety and Hazards

2’-Nitroacetanilide is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment when handling this compound and avoid contact with skin, eyes, and clothing .

Future Directions

2’-Nitroacetanilide is used as an intermediate in the production of some dyes . Its potential for use in other applications, such as in the development of new organic compounds, is a possible direction for future research.

Relevant Papers One relevant paper discusses the use of 4’-methoxy-2’-nitroacetanilide, a molecule similar to 2’-Nitroacetanilide, as an interface modifier in perovskite solar cells . The study found that this molecule could reduce defects by forming chemical interactions with both SnO2 and the perovskite layer, improving the performance of the solar cells .

Biochemical Analysis

Biochemical Properties

2’-Nitroacetanilide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound is known to interact with various enzymes involved in the nitration process, such as nitric oxide synthase. This interaction is crucial for the formation of nitro derivatives, which are essential intermediates in the synthesis of dyes and other organic compounds . Additionally, 2’-Nitroacetanilide can interact with proteins that have nitro group binding sites, influencing their structural and functional properties.

Cellular Effects

The effects of 2’-Nitroacetanilide on cellular processes are multifaceted. The compound has been observed to influence cell signaling pathways, particularly those involving nitric oxide. By modulating the levels of nitric oxide, 2’-Nitroacetanilide can affect gene expression and cellular metabolism. For instance, the compound can induce the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis . Furthermore, 2’-Nitroacetanilide has been shown to affect the activity of enzymes involved in cellular respiration, leading to alterations in energy production and metabolic flux.

Molecular Mechanism

At the molecular level, 2’-Nitroacetanilide exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the nitro group to specific amino acid residues in proteins, leading to changes in their conformation and activity. This binding can result in either the inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, 2’-Nitroacetanilide can influence gene expression by modulating the activity of transcription factors that respond to nitro group modifications. These changes in gene expression can have downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Nitroacetanilide have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with a melting point of 90-93°C . Over extended periods, 2’-Nitroacetanilide can undergo degradation, leading to the formation of by-products that may have different biochemical properties. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of its impact on gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2’-Nitroacetanilide vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, primarily influencing cellular signaling pathways and gene expression. At higher doses, 2’-Nitroacetanilide can induce toxic effects, including oxidative stress and cellular damage . These adverse effects are often dose-dependent, with higher doses leading to more pronounced cellular and tissue damage. Animal studies have also identified threshold doses beyond which the compound’s toxic effects become significant, necessitating careful dosage control in experimental settings.

Metabolic Pathways

2’-Nitroacetanilide is involved in several metabolic pathways, primarily those related to the nitration of aromatic compounds. The compound interacts with enzymes such as nitric oxide synthase and cytochrome P450, which facilitate its conversion into various metabolites . These metabolic pathways are crucial for the detoxification and elimination of 2’-Nitroacetanilide from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular respiration and energy production.

Transport and Distribution

Within cells and tissues, 2’-Nitroacetanilide is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 2’-Nitroacetanilide can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites.

Subcellular Localization

The subcellular localization of 2’-Nitroacetanilide is a key determinant of its activity and function. The compound is known to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct 2’-Nitroacetanilide to specific cellular compartments. The presence of the compound in these compartments can influence its interactions with enzymes and proteins, thereby modulating its biochemical effects.

Properties

IUPAC Name

N-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-6(11)9-7-4-2-3-5-8(7)10(12)13/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNFNRVLMKHKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060282
Record name Acetamide, N-(2-nitrophenyl)-
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

552-32-9
Record name N-(2-Nitrophenyl)acetamide
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Record name o-Nitroacetanilide
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Record name o-Nitroacetanilide
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Record name Acetamide, N-(2-nitrophenyl)-
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Record name 2'-nitroacetanilide
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Record name 2'-NITROACETANILIDE
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Synthesis routes and methods I

Procedure details

1.89 g of sodium hydride (60% content) was suspended in 23.76 g of tetrahydrofuran and cooled with ice. To the obtained suspension, 23.79 g of a tetrahydrofuran solution containing 3.00 g of 2nitroaniline was dropwise added over 1 hour, stirred for 10 minutes, allowed to stand at room temperature and stirred for 30 minutes. To the obtained mixture, 2.41 g of acetic anhydride was added dropwise over 1 hr at room temperature and stirred for 2 hours. Then, water was added to the reaction mixture, and extraction and separation were conducted. The obtained organic layer was analyzed by high performance liquid chromatography to find the yield of the desired product was 84%.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
23.76 g
Type
solvent
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five
Quantity
23.79 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

o-Nitroaniline (300 g, 2.17 mols) was dissolved in acetic anhydride (620 ml) and stirred at 40°-50° C. for 3 hours. The reaction mixture was poured in ice water. Crystals which formed were collected by filtration and dried. o-Acetylaminonitrobenzene thus-obtained was suspended in methanol (2.4 l). After adding 20 g of 10% palladium-carbon, the suspension was subjected to catalytic reduction at room temperature and atmospheric pressure. After completion of reaction, the catalyst was removed by filtration and the solvent was distilled off under reduced pressure to precipitate crystals which then were washed with ethanol and dried over phosphorus pentoxide under reduced pressure to give 248 g of o-aminoacetanilide.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
620 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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